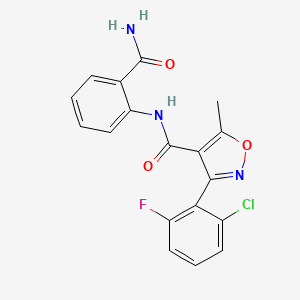
N-(2-carbamoylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-carbamoylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H13ClFN3O3 and its molecular weight is 373.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-carbamoylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C18H14ClN3O3
- Molecular Weight : 355.78 g/mol
- CAS Number : 4531189
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Research indicates that this compound may inhibit certain enzymes or receptors that play critical roles in cancer cell proliferation and survival.
Proposed Mechanisms:
- Inhibition of Hedgehog Signaling Pathway : This pathway is crucial in various cancers. The compound's structural features suggest it may bind to and inhibit components of this pathway, potentially leading to reduced tumor growth .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic processes related to cancer and other diseases .
Biological Activities
- Anticancer Activity : Initial studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. This activity is likely mediated through its interaction with the hedgehog signaling pathway and other cellular mechanisms .
- Anti-inflammatory Properties : Some derivatives of oxazole compounds have shown promise in reducing inflammation, which could be relevant for conditions like arthritis or other inflammatory diseases .
- Antimicrobial Effects : Although less studied, there is potential for antimicrobial activity based on structural similarities with other known antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Cytotoxic against various cell lines | |
| Anti-inflammatory | Potentially effective in reducing inflammation | |
| Antimicrobial | Possible activity based on structure |
Case Study: Anticancer Efficacy
A study published in a pharmaceutical journal investigated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity at micromolar concentrations, particularly in breast and colon cancer cells. The study concluded that further investigation into the compound's mechanism of action and potential clinical applications was warranted .
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Starting Materials : 2-carbamoylphenol and 2-chloro-6-fluorobenzaldehyde.
- Reagents : Common reagents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents and triethylamine as a catalyst.
- Reaction Conditions : Temperature and reaction time are optimized to enhance yield and purity.
特性
IUPAC Name |
N-(2-carbamoylphenyl)-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3/c1-9-14(16(23-26-9)15-11(19)6-4-7-12(15)20)18(25)22-13-8-3-2-5-10(13)17(21)24/h2-8H,1H3,(H2,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYRUFXCULVBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














